N-[3-(hydrazinylcarbonyl)-2-methyl-1-benzofuran-5-yl]-4-methylbenzenesulfonamide
Description
N-[3-(HYDRAZINECARBONYL)-2-METHYL-1-BENZOFURAN-5-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzofuran ring system, a hydrazinecarbonyl group, and a sulfonamide moiety
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[3-(hydrazinecarbonyl)-2-methyl-1-benzofuran-5-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-10-3-6-13(7-4-10)25(22,23)20-12-5-8-15-14(9-12)16(11(2)24-15)17(21)19-18/h3-9,20H,18H2,1-2H3,(H,19,21) |
InChI Key |
QSHJHYKQTDBWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)NN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(HYDRAZINECARBONYL)-2-METHYL-1-BENZOFURAN-5-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the benzofuran ring, followed by the introduction of the hydrazinecarbonyl group and the sulfonamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(HYDRAZINECARBONYL)-2-METHYL-1-BENZOFURAN-5-YL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[3-(HYDRAZINECARBONYL)-2-METHYL-1-BENZOFURAN-5-YL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(HYDRAZINECARBONYL)-2-METHYL-1-BENZOFURAN-5-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with biological macromolecules, while the benzofuran ring may interact with various receptors or enzymes. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(HYDRAZINECARBONYL)PHENYL)BENZAMIDE: Shares the hydrazinecarbonyl group but differs in the overall structure.
4-(2-(5-(2-(tert-BUTOXYCARBONYL)HYDRAZINECARBONYL)-2-METHYLTHIOPHEN-3-YL)CYCLOPENT-1-ENYL)-5-METHYLTHIOPHENE-2-CARBOXYLIC ACID: Contains a similar hydrazinecarbonyl group but has a different core structure.
Uniqueness
N-[3-(HYDRAZINECARBONYL)-2-METHYL-1-BENZOFURAN-5-YL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzofuran ring, hydrazinecarbonyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
